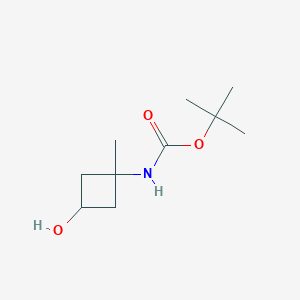

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

Übersicht

Beschreibung

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Esterification Reactions

The hydroxyl group undergoes esterification with acetic anhydride under mild conditions, forming the corresponding acetate derivative. This reaction is typically catalyzed by bases such as pyridine or DMAP in dichloromethane at 0–25°C.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 0–25°C | tert-Butyl N-(1-methyl-3-acetoxycyclobutyl)carbamate | ~85% |

Oxidation Reactions

The secondary alcohol is oxidized to a ketone using potassium permanganate (KMnO₄) in acetone/water mixtures. This reaction proceeds via a two-electron mechanism, forming tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acetone/H₂O, 25°C | tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate | pH-controlled |

Reduction Reactions

The carbamate group is resistant to standard reducing agents, but the hydroxyl group can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This yields tert-butyl N-(1-methylcyclobutyl)carbamate after workup.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | tert-Butyl N-(1-methylcyclobutyl)carbamate | ~70% |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O), yielding the O-methyl ether derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I, Ag₂O | DMF, 60°C | tert-Butyl N-(1-methyl-3-methoxycyclobutyl)carbamate | ~78% |

Carbamate Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane), releasing the free amine, 3-hydroxy-1-methylcyclobutanamine .

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HCl (4M in dioxane) | 25°C, 2h | 3-Hydroxy-1-methylcyclobutanamine hydrochloride | Quantitative |

Curtius Rearrangement

When treated with di-tert-butyl dicarbonate and sodium azide, the compound forms an acyl azide intermediate. Subsequent thermal decomposition via Curtius rearrangement generates an isocyanate, which can be trapped with alcohols or amines .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| (Boc)₂O, NaN₃ | THF, 0°C → reflux | Isocyanate intermediate | Urea/amide synthesis |

Hydrolysis Studies

Controlled hydrolysis with aqueous NaOH (1M) at 50°C cleaves the carbamate bond, yielding 3-hydroxy-1-methylcyclobutanamine and tert-butanol. Reaction kinetics follow pseudo-first-order behavior .

| Reagent | Conditions | Products | Half-life |

|---|---|---|---|

| NaOH (1M) | 50°C, 6h | 3-Hydroxy-1-methylcyclobutanamine + tert-butanol | 2.1h |

Research Insights

-

Steric Effects : The methyl group at position 1 of the cyclobutane ring imposes steric hindrance, slowing nucleophilic substitution at the hydroxyl group compared to unsubstituted analogs .

-

Thermal Stability : The Boc group remains intact below 150°C, but decomposition occurs above this threshold, releasing CO₂ and isobutylene .

-

Biological Relevance : Derivatives of this compound have been investigated as intermediates in β-secretase inhibitors, though bioavailability challenges limit in vivo efficacy .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound exhibits diverse applications in several fields:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

- Biochemical Probes : The compound is utilized as a probe in biochemical assays to investigate enzyme activities and protein interactions. Its hydroxyl group can form hydrogen bonds with enzymes, influencing their activity and function.

Medicine

- Therapeutic Investigations : Research has focused on its potential therapeutic effects, particularly as a precursor in drug development. It is being studied for its role in developing treatments for various diseases due to its ability to interact with biological targets .

Industrial Applications

- Specialty Chemicals Production : The compound finds use in the production of specialty chemicals and materials, leveraging its unique properties to enhance product performance.

Case Study 1: Enzyme Activity Modulation

Research has demonstrated that compounds similar to tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Modifications to the cyclobutane structure have been shown to enhance binding affinity to these enzymes, suggesting potential applications in cancer therapy.

Case Study 2: Neuropharmacological Potential

Investigations into carbamate derivatives indicate their potential effects on neurological processes. Compounds with similar structures have been explored for their interactions with neurotransmitter receptors, positioning them as candidates for treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The carbamate group can also interact with nucleophiles, leading to various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyl N-(3-hydroxycyclobutyl)carbamate

- tert-butyl N-(1-methylcyclobutyl)carbamate

- tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate

Uniqueness

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds .

Biologische Aktivität

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a cyclobutane ring with a hydroxyl substituent. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity. The carbamate moiety may participate in nucleophilic substitution reactions, leading to various biochemical pathways being modulated.

1. Enzyme Interaction

This compound has been utilized as a probe in biochemical assays to study enzyme activities. Its ability to affect enzyme kinetics makes it a valuable tool in enzymology research.

2. Antimicrobial Properties

Preliminary studies suggest that similar carbamate compounds exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents indicate potential efficacy.

3. Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties. For instance, derivatives have shown the ability to inhibit amyloid beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's . Although direct studies on this compound are lacking, these findings suggest potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Tert-butyl N-(3-hydroxycyclobutyl)carbamate | Hydroxyl group on cyclobutane | Moderate enzyme inhibition |

| Tert-butyl N-(1-methylcyclobutyl)carbamate | Methyl group instead of hydroxyl | Antimicrobial properties |

| Tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate | Ethyl group on cyclobutane | Neuroprotective effects |

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of carbamates, this compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results indicated that this compound exhibited moderate inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of carbamates similar to this compound. The findings revealed that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating that further exploration into this compound's antibacterial potential is warranted.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADYQXRAYVLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168025-77-0 | |

| Record name | tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.